(4-Bromophenyl)trichlorosilane
Overview
Description
(4-Bromophenyl)trichlorosilane, also known as 4-BPS, is a versatile compound with a wide range of applications in the fields of chemistry, materials science, and biology. 4-BPS is a colorless, volatile liquid that has a pungent odor and is slightly soluble in water. It is a halogenated organosilicon compound, which is composed of a bromophenyl group and three chlorine atoms bound to a silicon atom. 4-BPS is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a probe molecule in biological research.
Scientific Research Applications
Novel Compound Synthesis
Researchers have developed water-soluble organosilane compounds, including derivatives of trichlorosilane, for radical reactions in aqueous media. These compounds are effective in the radical reduction of halo sugars and other water-soluble substrates, demonstrating the utility of organosilanes in the synthesis of novel compounds (Yamazaki et al., 1997). Additionally, the reaction of Grignard reagents with bromotrichlorosilane has been explored for generating trichlorosilyllithium, a precursor in various synthetic pathways (Oehme & Weiss, 1987).
Materials Science and Engineering
In materials science, (4-Bromophenyl)trichlorosilane and its derivatives have been utilized for functionalizing octasilsesquioxanes. This application demonstrates the ability to introduce phenyl-functionalized groups into silsesquioxane frameworks, offering pathways for creating materials with tailored properties (Liu et al., 2009). Furthermore, the synthesis of a key reactive unit for carbosilane dendrimers has been reported, highlighting the role of organosilanes in the development of dendritic structures for potential use in nanotechnology and materials science (Gossage et al., 1998).
Organic Synthesis Applications
Organosilanes, including (4-Bromophenyl)trichlorosilane, serve as intermediates and reagents in organic synthesis. For example, they have been used in the amination of N-aryl prolinol, showcasing their role in the synthesis of chiral ligands for asymmetric catalysis (Mino et al., 2005). Additionally, these compounds have facilitated the controlled introduction of allylic groups to chlorosilanes, enabling precise functionalization of silicon-based compounds (Li et al., 2006).
Surface Modification and Material Enhancement
Surface modification of nanostructured ceramic membranes through treatments involving trichloromethylsilane has been investigated for applications in direct contact membrane distillation. This modification makes the ceramic membranes hydrophobic, illustrating the potential of organosilanes in enhancing the performance of membrane-based separation processes (Hendren et al., 2009).
properties
IUPAC Name |
(4-bromophenyl)-trichlorosilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODNGFYRYQNMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950443 | |
Record name | (4-Bromophenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)trichlorosilane | |
CAS RN |
27752-77-8 | |
Record name | Bromophenyltrichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027752778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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